2-(4-Butoxybenzoyl)-6-methoxypyridine
Overview
Description
“2-(4-Butoxybenzoyl)-6-methoxypyridine” is a complex organic compound. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. It also has a butoxybenzoyl group and a methoxy group attached to the pyridine ring .
Synthesis Analysis
While the exact synthesis of “2-(4-Butoxybenzoyl)-6-methoxypyridine” is not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis
The molecular structure of “2-(4-Butoxybenzoyl)-6-methoxypyridine” would likely be planar due to the presence of the pyridine ring. The butoxybenzoyl and methoxy groups may add some degree of sterics to the molecule .Chemical Reactions Analysis
The pyridine ring in “2-(4-Butoxybenzoyl)-6-methoxypyridine” is electron-deficient and can undergo electrophilic substitution reactions. The butoxybenzoyl and methoxy groups may also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Butoxybenzoyl)-6-methoxypyridine” would depend on the functional groups present in the molecule. For example, the presence of the pyridine ring would likely make the compound somewhat basic .Scientific Research Applications
- Summary of the Application : This compound has been used in studies investigating the cleavage of ethereal methyl-oxygen bonds in aroylated 2,7-dimethoxynaphthalene compounds .
- Methods of Application : The procedure involves the use of AlCl3 to mediate the cleavage of the ethereal methyl-oxygen bond .
- Results or Outcomes : The study found that the ethereal bond at the β(2)-position of 1-monoaroylated 2,7-dimethoxynaphthalene is cleaved readily and predominantly against the β(7)-position . In contrast, scission of β-ethereal bonds of 1,8-diaroylated 2,7-dimethoxynaphthalene hardly occurs .
Future Directions
properties
IUPAC Name |
(4-butoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-4-12-21-14-10-8-13(9-11-14)17(19)15-6-5-7-16(18-15)20-2/h5-11H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZUITUONMYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237651 | |
Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxybenzoyl)-6-methoxypyridine | |
CAS RN |
1187171-08-9 | |
Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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